2-{[(4-Nitrophenyl)methyl]sulfanyl}-4-phenylquinazoline
Description
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-4-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c25-24(26)17-12-10-15(11-13-17)14-27-21-22-19-9-5-4-8-18(19)20(23-21)16-6-2-1-3-7-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYGQKVQQNHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Nitrophenyl)methyl]sulfanyl}-4-phenylquinazoline typically involves multi-step organic reactionsThe final step involves the attachment of the 4-nitrophenylmethylsulfanyl group at the 2-position through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-CH2-) group undergoes nucleophilic displacement under basic or acidic conditions, enabling functional group interconversion.
Key Reactions:
-
Aminolysis:
Secondary alicyclic amines (e.g., piperidine) displace the 4-nitrobenzylsulfanyl group via a two-step addition-elimination mechanism. The reaction exhibits a Brønsted β_nuc value of ~0.85, indicating rate-determining breakdown of the tetrahedral intermediate .
Oxidation Reactions
The sulfanyl group and nitro moiety are susceptible to oxidation under controlled conditions.
Documented Transformations:
Mechanistic Notes:
-
Radical anion intermediates drive the oxidative elimination pathway in basic media, leading to ethylene derivatives .
-
Sulfoxide formation follows a polar mechanism with electrophilic oxygen attack at sulfur.
Reduction Reactions
The nitro group is selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.
Experimental Data:
-
Zn/HCl Reduction:
Concomitant reduction of the nitro group and quinazoline ring saturation occurs, producing 2-[(4-aminophenyl)methylsulfanyl]-1,2,3,4-tetrahydro-4-phenylquinazoline .
Electrophilic Aromatic Substitution
The quinazoline ring undergoes electrophilic substitution at position 6 or 7, directed by the electron-withdrawing nitro group.
Nitration Example:
textReaction: C6H5-substituted quinazoline → 6-NO2-C6H4-quinazoline Conditions: HNO3/H2SO4, 0°C, 1 h Regioselectivity: >90% para to sulfanyl group[5]
Cross-Coupling Reactions
The 4-phenyl group participates in palladium-catalyzed couplings, enabling structural diversification.
Suzuki-Miyaura Coupling:
textReaction: 4-Ph-quinazoline + Ar-B(OH)2 → 4-Ar-quinazoline Catalyst: Pd(PPh3)4, K2CO3 Solvent: DME/H2O (4:1), 80°C, 24 h Yield Range: 50–85%[8]
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes pyrolysis to release nitric oxide (NO) and form polycyclic aromatic hydrocarbons, as confirmed by TGA-MS analysis .
Scientific Research Applications
2-{[(4-Nitrophenyl)methyl]sulfanyl}-4-phenylquinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Nitrophenyl)methyl]sulfanyl}-4-phenylquinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity. Pathways involved may include inhibition of signal transduction processes or modulation of gene expression .
Comparison with Similar Compounds
Sulfanyl vs. Oxygen Linkers
- Sulfanyl (-S-) Linker : Present in the target compound, this group enhances lipophilicity and may improve membrane permeability compared to oxygen-containing analogs. Sulfur’s larger atomic radius also facilitates stronger van der Waals interactions in enzyme binding pockets .
- Phenoxy (-O-) Linker: Observed in 4-(4-Nitrophenoxy)-2-phenylquinazoline, oxygen reduces lipophilicity and may increase metabolic susceptibility to oxidative degradation .
Nitro Group Positioning
- In contrast, analogs with nitro groups on the sulfonamide (e.g., ) or phenoxy () moieties exhibit distinct electronic profiles and binding modes .
Heterocyclic Core Variations
- Quinazolinone vs. Quinazoline: Oxidation of the quinazoline core to quinazolinone (as in ) introduces a ketone, altering hydrogen-bonding capacity and rigidity. This modification is critical for targeting NADPH-dependent enzymes .
Biological Activity
2-{[(4-Nitrophenyl)methyl]sulfanyl}-4-phenylquinazoline is a complex organic compound that belongs to the quinazoline class of heterocycles. This compound features a quinazoline core, which is known for its diverse biological activities, and is substituted with a 4-nitrophenylmethylsulfanyl group. The unique structure of this compound suggests potential for various biological activities, including anti-cancer properties and enzyme inhibition.
Structure
The chemical structure of this compound can be represented as follows:
Properties
- Molecular Weight : 336.41 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water.
- Stability : Stable under standard laboratory conditions but may undergo oxidation or reduction reactions.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The nitrophenyl group can participate in redox reactions, influencing the compound's biological activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
- Signal Transduction Modulation : It may influence pathways involved in signal transduction processes, affecting gene expression and cellular responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HOP-92 (Lung) | 6.01 |
| Compound B | U251 (CNS) | 6.00 |
| This compound | MCF-7 (Breast) | TBD |
Case Studies and Research Findings
- Antitumor Evaluation : A study investigated the effects of quinazoline derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound showed significant inhibition of cell proliferation in breast and lung cancer models .
- Enzyme Inhibition Studies : Another research focused on the enzyme inhibition capabilities of quinazolines, demonstrating that certain derivatives could effectively inhibit protein kinases involved in cancer progression. This suggests that this compound may have similar inhibitory effects .
- Redox Activity : The nitrophenyl group within the compound is known to participate in redox reactions, which can modulate its biological activity. Studies have shown that such modifications can enhance the compound’s efficacy against oxidative stress-related diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{[(4-Nitrophenyl)methyl]sulfanyl}-4-phenylquinazoline, and how can reaction yields be optimized?
- Answer : A two-step approach is commonly used: (1) condensation of anthranilic acid derivatives with benzaldehyde to form the quinazoline core, followed by (2) thioetherification using 4-nitrobenzyl mercaptan. Yields can be optimized by controlling reaction temperature (70–90°C) and using catalysts like triethylamine or DMAP. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity . Monitor intermediates using TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane).
Q. How can the crystal structure of this compound be resolved, and what software tools are essential for data analysis?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation in dichloromethane/methanol. Data collection requires a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Use APEX2 for data integration, SAINT for absorption correction, and SHELXL for structure refinement. The R-factor should be <0.05 for reliable results .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- NMR : 1H/13C NMR in CDCl3 or DMSO-d5. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the sulfanyl-CH2 group (δ ~4.3 ppm).
- FT-IR : Confirm S–C and NO2 stretches at 650–750 cm⁻¹ and 1520–1350 cm⁻¹, respectively.
- HRMS : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 376.0821 for C21H16N3O2S) .
Advanced Research Questions
Q. How can conflicting NMR and X-ray data be reconciled when analyzing derivatives of this compound?
- Answer : Discrepancies often arise from dynamic processes (e.g., rotamerism of the sulfanyl group) or crystal packing effects. Perform variable-temperature NMR (VT-NMR) to detect conformational exchanges. Compare X-ray torsion angles with DFT-optimized structures (using Gaussian or ORCA) to identify steric or electronic influences .
Q. What strategies are effective for improving the compound’s solubility in aqueous buffers for biological assays?
- Answer : Modify the phenyl or nitro groups with polar substituents (e.g., –OH, –COOH) or use co-solvents (DMSO ≤1%). Micellar encapsulation with SDS or β-cyclodextrin can enhance solubility. Confirm stability via HPLC (Ascentis® Express Phenyl-Hexyl column, 60:40 acetonitrile/water) .
Q. How can the electronic effects of the nitro group influence the compound’s reactivity in cross-coupling reactions?
- Answer : The nitro group is a strong electron-withdrawing group, activating the benzene ring toward nucleophilic substitution. However, it may deactivate the quinazoline core in Pd-catalyzed couplings (e.g., Suzuki). Use bulky ligands (XPhos) and elevated temperatures (100–120°C) to mitigate steric hindrance .
Q. What computational methods are suitable for predicting the compound’s binding affinity to kinase targets?
- Answer : Perform molecular docking (AutoDock Vina, Glide) using crystal structures of kinases (e.g., PDB: 3LPP). Validate with MD simulations (GROMACS) to assess binding stability. Focus on interactions between the quinazoline core and ATP-binding pockets .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental UV-Vis absorption spectra?
- Answer : Theoretical spectra (TD-DFT, B3LYP/6-311+G(d,p)) may overestimate π→π* transitions. Calibrate using solvent correction models (IEF-PCM for DMSO). Experimentally, measure absorbance in anhydrous solvents to avoid water interference. Use a Shimadzu UV-2600 spectrometer with 1 cm quartz cuvettes .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing sulfanyl-substituted quinazolines?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
